molecular formula C19H23N B13681165 2,6-dimethyl-1-(4-phenylphenyl)piperidine

2,6-dimethyl-1-(4-phenylphenyl)piperidine

Cat. No.: B13681165
M. Wt: 265.4 g/mol
InChI Key: LQOJGQYYMBCFPS-UHFFFAOYSA-N
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Description

2,6-Dimethyl-1-(4-phenylphenyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethyl-1-(4-phenylphenyl)piperidine can be achieved through several methods. One common approach involves the reduction of 2,6-dimethylpyridine (2,6-lutidine) using suitable reducing agents. The achiral isomer is predominantly produced in this reaction . Another method involves the use of quinoline organocatalysts and trifluoroacetic acid as cocatalysts to afford enantiomerically enriched 2,5- and 2,6-disubstituted protected piperidines .

Industrial Production Methods

Industrial production of piperidine derivatives often involves large-scale synthesis using continuous flow reactions. For example, the reaction of N-(tert-butylsulfinyl)-bromoimine with Grignard reagents provides various enantioenriched α-substituted piperidines in good yields and high diastereoselectivities .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-1-(4-phenylphenyl)piperidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the piperidine ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions include various substituted piperidines, which can be further functionalized for specific applications .

Scientific Research Applications

2,6-Dimethyl-1-(4-phenylphenyl)piperidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its pharmacological properties.

    Industry: Utilized in the production of polymers and other industrial chemicals

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylpiperidine: A related compound with similar structural features but lacking the phenyl substituent.

    4-(1,2,4-Oxadiazol-5-yl)piperidine-1-carboxamides: Known for their anticancer properties.

Uniqueness

2,6-Dimethyl-1-(4-phenylphenyl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl group enhances its potential interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C19H23N

Molecular Weight

265.4 g/mol

IUPAC Name

2,6-dimethyl-1-(4-phenylphenyl)piperidine

InChI

InChI=1S/C19H23N/c1-15-7-6-8-16(2)20(15)19-13-11-18(12-14-19)17-9-4-3-5-10-17/h3-5,9-16H,6-8H2,1-2H3

InChI Key

LQOJGQYYMBCFPS-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(N1C2=CC=C(C=C2)C3=CC=CC=C3)C

Origin of Product

United States

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